

Gambierol: A Deep Dive into its Chemical Architecture and Stereochemical Nuances

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Compound of Interest

Compound Name: Gambierol

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Introduction

Gambierol, a potent marine polycyclic ether toxin, stands as a molecule of significant interest to the scientific community. Produced by the dinoflagellate *Gambierdiscus toxicus*, its complex architecture and profound biological activity have made it a challenging target for total synthesis and a fascinating subject for pharmacological investigation. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Gambierol**, supported by quantitative data, detailed experimental methodologies, and visualizations of its molecular interactions and signaling pathways.

Chemical Structure and Stereochemistry

Gambierol possesses a rigid, ladder-like polyether skeleton, a hallmark of this class of marine toxins.^[1] Its structure is characterized by a transfused octacyclic ring system containing 18 defined stereogenic centers. This intricate three-dimensional arrangement is crucial for its biological activity. The molecule also features two challenging 1,3-diaxial dimethyl-substituted tetrahydropyranyl rings and a partially conjugated triene side chain. The absolute configuration of **Gambierol** has been unequivocally established through total synthesis, which has also provided access to analogues for structure-activity relationship studies.

Quantitative Data

The biological activity of **Gambierol** has been quantified through various electrophysiological and biochemical assays. Its primary mode of action is the potent and selective blockade of voltage-gated potassium (Kv) channels.^[2] The half-maximal inhibitory concentrations (IC₅₀) for different Kv channel subtypes are summarized in the table below.

Ion Channel Subtype	IC ₅₀ (nM)	Cell Type/System	Reference
Kv1.1	64.2 ± 7.3	Xenopus laevis oocytes	[3]
Kv1.2	34.5 ± 1.5	Xenopus laevis oocytes	[2][3]
Kv1.3	853.5 ± 35.0	Xenopus laevis oocytes	[3]
Kv1.4	108.3 ± 2.7	Xenopus laevis oocytes	[3]
Kv1.5	63.9 ± 5.4	Xenopus laevis oocytes	[3]
Kv3.1	1.2	Mouse fibroblasts	[4]
Total IK	1.8	Mouse taste cells	[5][6]
Thallium Influx	450	Cerebrocortical neurons	[7]

Gambierol exhibits significantly lower efficacy towards voltage-gated sodium channels (VGSCs), acting as a low-efficacy partial agonist with a K_i value in the micromolar range.^{[7][8]}

Experimental Protocols

The elucidation of **Gambierol**'s structure and biological function has been made possible through a combination of sophisticated experimental techniques.

Isolation and Purification of Natural Gambierol

Gambierol is isolated from cultured cells of the dinoflagellate *Gambierdiscus toxicus*. A general protocol involves:

- **Extraction:** The cultured cells are extracted with methanol (MeOH).
- **Solvent Partitioning:** The crude extract is partitioned between dichloromethane (CH₂Cl₂) and a methanol/water mixture. The toxin partitions into the organic phase.
- **Chromatographic Purification:** The organic phase is subjected to multiple rounds of column chromatography, often using silica gel, followed by high-performance liquid chromatography (HPLC) to yield pure **Gambierol**. The purification process is typically guided by a mouse bioassay to track the toxic fractions.[\[9\]](#)

Structural Elucidation

The complex structure of **Gambierol** was determined using a combination of spectroscopic methods:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY, HSQC, and HMBC, are used to establish the connectivity of the atoms and the relative stereochemistry of the molecule.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HR-FABMS or ESI-MS) is employed to determine the elemental composition and molecular weight of **Gambierol**.[\[9\]](#)
[\[10\]](#)
- **Infrared (IR) Spectroscopy:** IR spectroscopy provides information about the functional groups present in the molecule.[\[3\]](#)

Electrophysiological Characterization

The effects of **Gambierol** on ion channels are primarily studied using the two-electrode voltage-clamp (TEVC) and patch-clamp techniques.[\[6\]](#)[\[11\]](#)

Two-Electrode Voltage-Clamp (TEVC) in *Xenopus laevis* Oocytes:

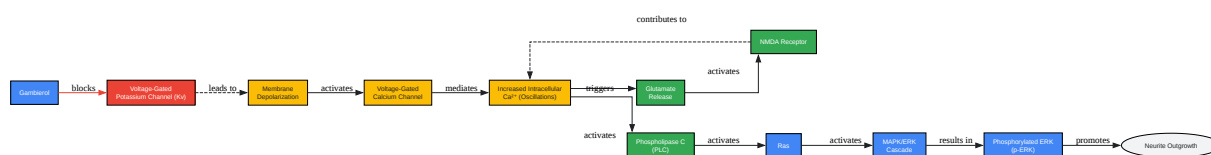
- **RNA Preparation and Injection:** cRNA encoding the desired ion channel subtype is synthesized in vitro and injected into *Xenopus laevis* oocytes. The oocytes are then

incubated to allow for channel expression.[3]

- **Electrophysiological Recording:** The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for monitoring the membrane potential and the other for injecting current. A voltage-clamp amplifier is used to hold the membrane potential at a desired level.
- **Data Acquisition:** Voltage protocols are applied to elicit ionic currents, which are recorded before and after the application of **Gambierol** to the bathing solution. The effect of **Gambierol** on the channel's activity is then quantified.[11]

Signaling Pathways and Logical Relationships

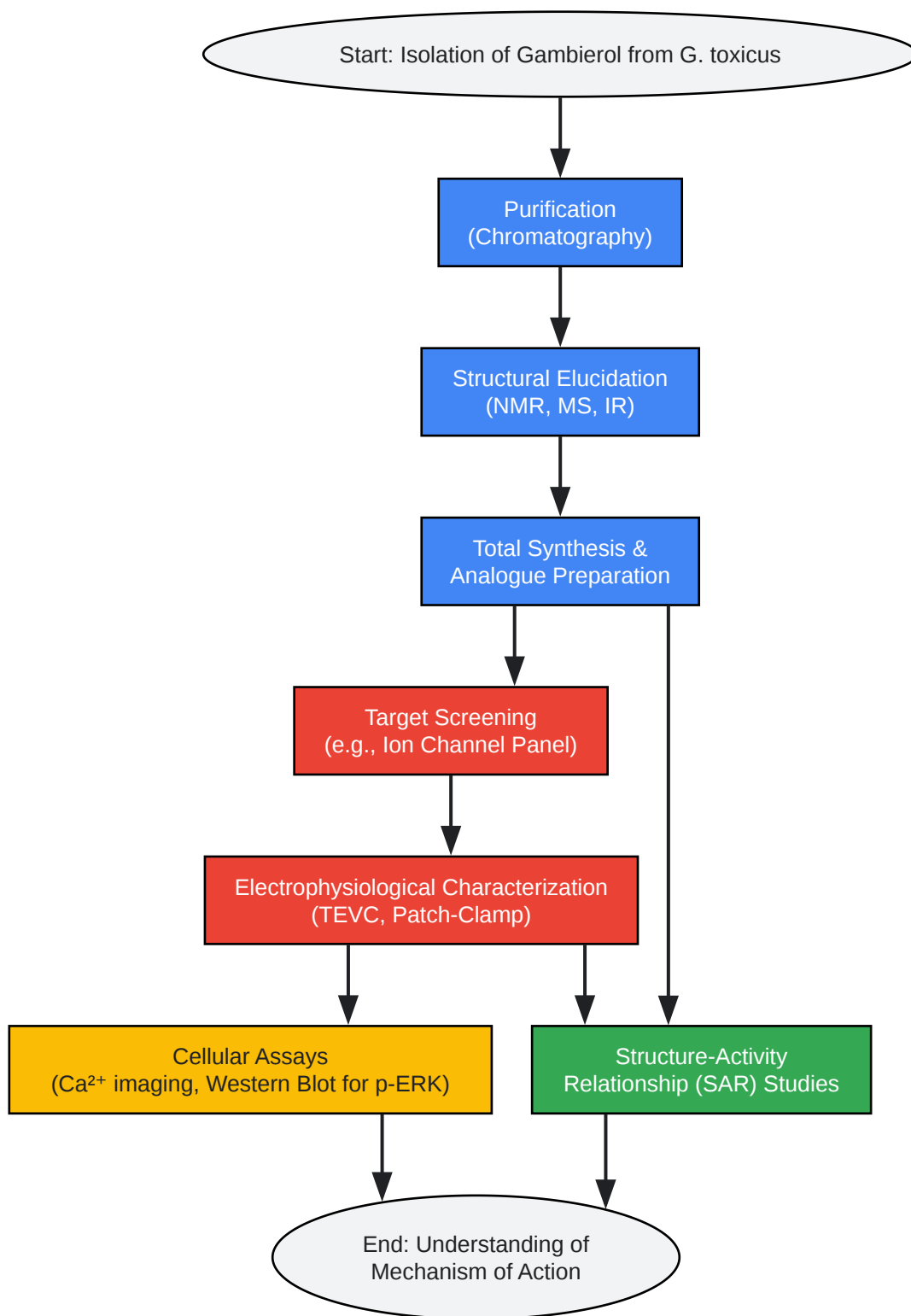
The blockade of voltage-gated potassium channels by **Gambierol** initiates a cascade of downstream signaling events, particularly in neurons. This ultimately leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.



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Gambierol-induced MAPK/ERK signaling cascade.

The workflow for identifying the biological targets of **Gambierol** and characterizing its activity is a multi-step process that integrates chemical and biological techniques.



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Workflow for the study of **Gambierol**.

Conclusion

Gambierol remains a molecule of profound scientific importance. Its intricate chemical structure, coupled with its potent and selective biological activity, offers a unique tool for probing the function of voltage-gated potassium channels and understanding the downstream consequences of their modulation. The successful total synthesis of **Gambierol** has not only confirmed its absolute stereochemistry but also paved the way for the development of novel pharmacological probes and potential therapeutic leads. This guide provides a foundational understanding of **Gambierol**'s chemical and biological properties, serving as a valuable resource for researchers dedicated to advancing our knowledge in marine natural products, neuropharmacology, and drug discovery.

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